N'-hydroxy-5-methylthiophene-3-carboximidamide
Description
N'-Hydroxy-5-methylthiophene-3-carboximidamide is a heterocyclic organic compound featuring a thiophene backbone substituted with a methyl group at the 5-position and a carboximidamide group at the 3-position. Structurally, the thiophene ring provides aromatic stability, while the carboximidamide group introduces nucleophilic and electrophilic reactivity, enabling participation in diverse synthetic pathways.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-hydroxy-5-methylthiophene-3-carboximidamide |
InChI |
InChI=1S/C6H8N2OS/c1-4-2-5(3-10-4)6(7)8-9/h2-3,9H,1H3,(H2,7,8) |
InChI Key |
OUFYYEHLZCZYFJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=CS1)/C(=N/O)/N |
Canonical SMILES |
CC1=CC(=CS1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylthiophene-3-carboximidamide typically involves the reaction of 5-methylthiophene-3-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-5-methylthiophene-3-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to produce the compound in bulk quantities suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-methylthiophene-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The thiophene ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in the reactions of N’-hydroxy-5-methylthiophene-3-carboximidamide include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of N’-hydroxy-5-methylthiophene-3-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N’-hydroxy-5-methylthiophene-3-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-methylthiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include carboximidamide derivatives of heterocyclic systems and hydroxy-substituted imidamides. Below is a comparative analysis with 3-chloro-N-phenyl-phthalimide (described in the provided evidence), though the two compounds belong to distinct chemical classes:
Key Differences
Reactivity : The N'-hydroxy group in the target compound facilitates redox reactions and metal coordination, whereas 3-chloro-N-phenyl-phthalimide’s chloro group enables nucleophilic substitution (e.g., in polymerization).
Aromatic Systems : The thiophene’s sulfur atom contributes to electron-rich aromaticity, contrasting with the electron-deficient phthalimide system.
Biological Relevance : Carboximidamide derivatives are often explored for bioactivity (e.g., antimicrobial or anticancer properties), while phthalimides are primarily industrial intermediates .
Research Findings
- Synthetic Utility : 3-Chloro-N-phenyl-phthalimide is critical for synthesizing high-purity polyimide precursors, requiring rigorous purification steps . In contrast, this compound’s synthetic routes may focus on optimizing hydroxy-group stability.
- Solubility : The thiophene derivative’s polarity (due to the hydroxy and carboximidamide groups) likely enhances aqueous solubility compared to the hydrophobic phthalimide.
Biological Activity
N'-hydroxy-5-methylthiophene-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring and a carboximidamide functional group. Its molecular formula is CHNOS, with an approximate molecular weight of 156.21 g/mol. The structural uniqueness of this compound contributes to its distinct biological activities.
The biological activity of this compound primarily involves enzyme inhibition. The hydroxy group in the structure interacts with the active sites of specific enzymes, blocking their activity and influencing various biochemical pathways. This inhibition can lead to therapeutic effects in conditions where these enzymes play critical roles.
Biological Activity
Research has indicated several key areas where this compound exhibits biological activity:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thus blocking their functionality. This property makes it a candidate for further exploration in drug development focused on diseases related to enzyme dysregulation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a potential candidate for treating infections caused by resistant strains of bacteria .
- Potential Therapeutic Applications : The compound has been investigated for its potential applications in treating inflammatory conditions and pain management due to its ability to modulate biochemical pathways associated with these conditions .
Research Findings
A summary of the findings from various studies is presented in the following table:
Case Study 1: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, it was found that the compound effectively inhibited nitric oxide synthase (NOS), which is implicated in various inflammatory processes. This inhibition was correlated with reduced levels of nitric oxide production, suggesting a potential therapeutic role in treating inflammatory diseases .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against resistant strains, highlighting its potential as an alternative therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
